6-Bromobenzo[b]thiophen-2-amine is an organic compound characterized by the presence of a bromine atom at the sixth position of the benzo[b]thiophene ring, along with an amine group at the second position. Its molecular formula is C₈H₆BrNS, and it features a unique structure that combines elements of both aromatic and heterocyclic chemistry. This compound is part of a larger class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Research indicates that derivatives of benzo[b]thiophene, including 6-bromobenzo[b]thiophen-2-amine, exhibit significant biological activities. These include:
Several synthetic approaches exist for preparing 6-bromobenzo[b]thiophen-2-amine:
6-Bromobenzo[b]thiophen-2-amine has several potential applications:
Interaction studies involving 6-bromobenzo[b]thiophen-2-amine focus on its binding affinity to various biological targets. Preliminary findings suggest interactions with enzymes and receptors relevant to antimicrobial activity. Further studies are needed to thoroughly investigate these interactions and their implications for drug design.
Several compounds share structural similarities with 6-bromobenzo[b]thiophen-2-amine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzo[b]thiophen-2-amine | No halogen substituent | Antimicrobial activity |
5-Bromobenzo[b]thiophen-2-amine | Bromine at the fifth position | Potential anticancer properties |
6-Chlorobenzo[b]thiophen-2-amine | Chlorine instead of bromine | Antimicrobial effects |
6-Methylbenzo[b]thiophen-2-amine | Methyl group at the sixth position | Varies; some show anti-inflammatory effects |
The uniqueness of 6-bromobenzo[b]thiophen-2-amine lies in its specific halogenation pattern combined with the amine functionality, which influences its reactivity and biological profile compared to other derivatives.
6-Bromobenzo[b]thiophen-2-amine belongs to the benzothiophene family, a bicyclic system comprising a benzene ring fused to a thiophene ring. The numbering follows IUPAC conventions:
The SMILES notation NC1=CC2=CC=C(Br)C=C2S1
explicitly defines the connectivity.
The compound’s IUPAC name is 6-bromobenzo[b]thiophen-2-amine. The prefix benzo[b] specifies the fusion pattern of the benzene and thiophene rings, distinguishing it from benzo[c] isomers. No tautomeric forms are reported due to the absence of conjugated keto-enamine systems.
Benzothiophene derivatives were first isolated from petroleum-related deposits such as lignite tar. Their synthetic potential emerged in the mid-20th century, driven by applications in dye production (e.g., thioindigo) and pharmaceuticals.
Year | Development | Reference |
---|---|---|
2017 | Pd-catalyzed coupling for 2-substituted benzothiophenes | |
2020 | Domino reactions for benzothiophenoazepinediones | |
2024 | Optimized amination protocols for 6-bromo derivatives |
6-Bromobenzo[b]thiophen-2-amine is classified under aromatic bicyclic heterocycles, specifically:
Class | Example | Structural Features |
---|---|---|
Monocyclic | Thiophene | Single sulfur-containing ring |
Benzo-fused | Benzo[b]thiophene | Fused benzene-thiophene |
Tri-/Polycyclic | Benzothiophenoazepinediones | Fused benzothiophene + azepinedione |
The compound’s bromine and amine groups enable:
Derivatives are explored as:
Reaction Type | Conditions | Yield (%) |
---|---|---|
Buchwald-Hartwig amination | Pd(OAc)₂, BINAP, Cs₂CO₃ | 50–71 |
Domino cyclization | NaOEt, H₂O, 100°C | 72–85 |
Bromination | NBS, AIBN, CCl₄ | 60–80 |
6-Bromobenzo[b]thiophen-2-amine represents a heterocyclic aromatic compound characterized by its distinctive molecular formula C₈H₆BrNS [7] [38]. The compound exhibits a molecular weight of 228.11 grams per mole, with its Chemical Abstracts Service registry number documented as 739362-50-6 [7] [38]. The stoichiometric composition encompasses eight carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom, reflecting the substituted benzothiophene framework [7] [38].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-bromobenzo[b]thiophen-2-amine, indicating the precise positioning of the bromine substituent at the 6-position and the amino group at the 2-position of the benzothiophene scaffold [7] [38]. The Simplified Molecular Input Line Entry System representation is documented as NC1=CC2=CC=C(Br)C=C2S1, providing a concise structural descriptor [7] [38].
Property | Value |
---|---|
Molecular Formula | C₈H₆BrNS |
Molecular Weight | 228.11 g/mol |
CAS Number | 739362-50-6 |
IUPAC Name | 6-bromobenzo[b]thiophen-2-amine |
SMILES | NC1=CC2=CC=C(Br)C=C2S1 |
InChI | InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2 |
InChI Key | GSEAIYIHFDGRAP-UHFFFAOYSA-N |
The exact mass of 6-bromobenzo[b]thiophen-2-amine is calculated to be 227.939 atomic mass units, reflecting the precise isotopic composition of the constituent elements [7] [9]. The compound's structural integrity is maintained through the aromatic stabilization inherent in the fused benzothiophene ring system [42] [45].
The crystalline architecture of 6-bromobenzo[b]thiophen-2-amine is influenced by the planar nature of the benzothiophene core, which facilitates intermolecular interactions through π-π stacking arrangements [12] [14]. Research on related benzothiophene derivatives has demonstrated that structural modifications, including halogen substitution, significantly impact crystal packing and conformational preferences [12] [14].
Single-crystal X-ray diffraction studies of benzothiophene-containing compounds reveal that the presence of bromine substituents can induce conformational disorder, particularly when multiple orientations are energetically similar [14]. The benzothiophene moiety in related structures exhibits rotational flexibility around specific bonds, with energy differences between conformers typically not exceeding 1 kilocalorie per mole [14].
Hirschfeld surface analysis of benzothiophene derivatives highlights the importance of intermolecular interactions, including carbon-hydrogen, hydrogen-hydrogen, and hydrogen-sulfur contacts, in determining crystal stability [12]. The molecular packing in crystals containing benzothiophene scaffolds often forms two-dimensional hydrogen bond networks extending along specific crystallographic planes [14].
Structural Parameter | Observed Range |
---|---|
Benzothiophene Planarity | High (aromatic system) |
Conformational Energy Difference | < 1 kcal/mol |
Primary Intermolecular Interactions | C-H, H-H, H-S contacts |
Crystal Packing Motif | 2D hydrogen bond networks |
Rotational Disorder | Possible around C-C bonds |
The presence of both amino and bromine substituents introduces additional complexity to the conformational landscape, as these groups can participate in hydrogen bonding and halogen bonding interactions, respectively [12] [14]. The amino group at the 2-position provides hydrogen bond donor capability, while the bromine atom at the 6-position can function as a halogen bond acceptor [12] [14].
The electronic structure of 6-bromobenzo[b]thiophen-2-amine is characterized by the extended conjugation within the benzothiophene framework, which influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [18]. The sulfur heteroatom contributes significantly to the electronic properties through its participation in the aromatic π-system [42] [45].
Density functional theory calculations on benzothiophene derivatives reveal that the presence of sulfur increases the polarizability of the molecule and enhances π-electron delocalization [46]. The bromine substituent acts as an electron-withdrawing group, modifying the electron density distribution throughout the aromatic system .
The frontier molecular orbital characteristics of benzothiophene compounds demonstrate wide band gaps and low-lying highest occupied molecular orbitals, contributing to their electronic stability [16] [40]. The ionization potentials of benzothiophene derivatives are typically higher than those of corresponding hydrocarbon analogs, reflecting the influence of the sulfur heteroatom [16] [40].
Electronic Property | Characteristic Value |
---|---|
LogP | 3.246 |
Polar Surface Area | 26.02 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 0 |
The resonance stabilization in 6-bromobenzo[b]thiophen-2-amine arises from the delocalization of π-electrons across the fused ring system [42] [45]. The amino group at the 2-position can participate in resonance interactions with the thiophene ring, potentially donating electron density through mesomeric effects [42].
The electronic configuration is further influenced by the electron-withdrawing nature of the bromine substituent, which can stabilize the molecular orbitals through inductive effects . The overall electronic structure reflects a balance between the electron-donating character of the amino group and the electron-withdrawing influence of the bromine atom .
The thermodynamic stability of 6-bromobenzo[b]thiophen-2-amine is enhanced by the aromatic character of the benzothiophene core, which provides significant resonance stabilization energy [42] [45]. The thermal properties of related bromobenzothiophene compounds indicate melting points ranging from 44 to 58 degrees Celsius for analogous structures [32] [37] [39].
Kinetic reactivity studies on benzothiophene derivatives demonstrate that the electron-rich nature of the aromatic system facilitates electrophilic substitution reactions . The presence of the amino group at the 2-position enhances the nucleophilic character of the molecule, while the bromine substituent provides a site for nucleophilic displacement reactions .
Computational analysis of benzothiophene-based molecules reveals reorganization energies that influence charge transport properties [16] [18]. The predicted density of 6-bromobenzo[b]thiophen-2-amine is approximately 1.65 grams per cubic centimeter, reflecting the contribution of the bromine atom to the overall molecular density [9].
Thermodynamic Parameter | Value/Range |
---|---|
Predicted Density | 1.65 g/cm³ |
Thermal Stability | Enhanced by aromatic character |
Reorganization Energy | Moderate (benzothiophene class) |
Electrophilic Reactivity | High (electron-rich system) |
Nucleophilic Displacement | Possible at bromine position |
The kinetic reactivity profile is significantly influenced by the electronic effects of both substituents [21]. Molecular dynamics simulations on benzothiophene derivatives assess thermodynamic stability and provide insights into intermolecular interaction energies . The compound's reactivity toward nucleophilic attack is modulated by the electron density distribution, which is affected by the combined influence of the amino and bromine substituents [21].
The positional isomers of bromobenzo[b]thiophen-2-amine exhibit distinct physicochemical properties despite sharing identical molecular formulas [8] [25] [28] [33]. The 5-bromobenzo[b]thiophen-2-amine isomer, with Chemical Abstracts Service number 45894-06-2, demonstrates similar molecular weight characteristics but differs in electronic distribution and reactivity patterns [8] [28].
The 7-bromobenzo[b]thiophen-2-amine isomer, catalogued under Chemical Abstracts Service number 547766-28-9, represents another positional variant with unique structural characteristics [33]. Each isomer exhibits distinct Simplified Molecular Input Line Entry System representations, reflecting the different spatial arrangements of the bromine substituent [8] [28] [33].
Isomer | CAS Number | Bromine Position | SMILES Notation |
---|---|---|---|
4-Bromobenzo[b]thiophen-2-amine | Not specified | Position 4 | NC1=CC2=C(Br)C=CC=C2S1 |
5-Bromobenzo[b]thiophen-2-amine | 45894-06-2 | Position 5 | NC1=CC2=CC(Br)=CC=C2S1 |
6-Bromobenzo[b]thiophen-2-amine | 739362-50-6 | Position 6 | NC1=CC2=CC=C(Br)C=C2S1 |
7-Bromobenzo[b]thiophen-2-amine | 547766-28-9 | Position 7 | NC1=CC2=C(S1)C(Br)=CC=C2 |
Pharmacological studies have demonstrated that positional isomerism significantly affects biological activity in benzothiophene derivatives [29]. The 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene compound has shown enhanced activity compared to its 3-amino positional isomer, indicating the importance of substitution patterns [29].
Comparative reactivity studies reveal that different bromine positions influence the electronic properties and chemical behavior of these isomers [25] [26]. The regioselective synthesis approaches for bromobenzothiophene derivatives often yield specific isomers based on the reaction conditions and starting materials employed [26] [27].
Physical property comparisons among the isomeric series demonstrate variations in melting points, with the 5-bromo isomer exhibiting a melting point of 46 degrees Celsius compared to the 6-bromo variant [32] [37]. The synthetic accessibility and commercial availability also differ among the positional isomers, with the 5-bromo derivative being more readily available from chemical suppliers [8] [28].